molecular formula C11H6ClN3 B12999557 2-Chloro-[4,4'-bipyridine]-3-carbonitrile

2-Chloro-[4,4'-bipyridine]-3-carbonitrile

Cat. No.: B12999557
M. Wt: 215.64 g/mol
InChI Key: PWRZAHITEVRFSX-UHFFFAOYSA-N
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Description

2-Chloro-[4,4’-bipyridine]-3-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The 4,4’-bipyridine isomer is particularly notable for its applications in coordination chemistry, where it serves as an excellent ligand for metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[4,4’-bipyridine]-3-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the catalytic cross-coupling reaction, such as the Suzuki coupling, which uses palladium catalysts to facilitate the reaction between halogenated pyridines and boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 2-Chloro-[4,4’-bipyridine]-3-carbonitrile, often employs large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[4,4’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives, while coupling reactions can produce extended bipyridine ligands .

Scientific Research Applications

2-Chloro-[4,4’-bipyridine]-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-[4,4’-bipyridine]-3-carbonitrile largely depends on its role as a ligand in metal complexes. The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes that can participate in various catalytic and redox processes. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-[4,4’-bipyridine]-3-carbonitrile is unique due to the presence of the chloro and carbonitrile groups, which enhance its reactivity and potential for functionalization. These functional groups allow for a broader range of chemical modifications and applications compared to its parent compound .

Properties

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

2-chloro-4-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-10(7-13)9(3-6-15-11)8-1-4-14-5-2-8/h1-6H

InChI Key

PWRZAHITEVRFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

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